1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2R)-
Description
The compound 1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2R)- (hereafter referred to as the target compound) is a chiral pyrrolidine derivative characterized by:
- A pyrrolidine ring with a tert-butyl ester group at the 1-position (1,1-dimethylethyl ester).
- A carbamoyl substituent at the 2-position, linked to a 3-hydroxypropylamine moiety.
- (2R) stereochemistry, which influences its biological and physicochemical properties.
Properties
IUPAC Name |
tert-butyl (2R)-2-(3-hydroxypropylcarbamoyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-8-4-6-10(15)11(17)14-7-5-9-16/h10,16H,4-9H2,1-3H3,(H,14,17)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAJFHGDZNEAPQ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2R)- is a compound with significant biological activity, particularly in the realm of medicinal chemistry. This article explores its structure, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C12H23NO3
- Molecular Weight : 229.32 g/mol
- IUPAC Name : tert-butyl (2R)-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate
The structural formula can be represented as follows:
Biological Activity Overview
1-Pyrrolidinecarboxylic acid derivatives have been investigated for various biological activities, including their roles as inhibitors in enzymatic processes. The compound's structural features contribute to its interaction with biological targets.
Enzyme Inhibition
One of the primary biological activities of this compound is its potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor . DPP-IV is an important enzyme involved in glucose metabolism and is a target for diabetes treatment.
- Inhibition Studies : Research has demonstrated that certain derivatives exhibit potent DPP-IV inhibition with IC(50) values below 100 nM. These compounds show excellent selectivity against related enzymes such as DPP-II and DPP8, indicating their potential for therapeutic applications in managing Type 2 diabetes .
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of pyrrolidine derivatives:
-
DPP-IV Inhibition :
- A study by Yeh et al. (2010) synthesized a series of pyrrolidine-based compounds that demonstrated significant DPP-IV inhibitory activity. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions of the pyrrolidine ring could enhance potency and selectivity .
- Long-lasting ex vivo DPP-IV inhibition was observed in animal models, suggesting that these compounds could provide sustained therapeutic effects .
- Metabolic Pathways :
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of selected pyrrolidine derivatives compared to the compound :
| Compound Name | Target Enzyme | IC(50) Value (nM) | Selectivity |
|---|---|---|---|
| 1-Pyrrolidinecarboxylic acid derivative | DPP-IV | <100 | High |
| Other Pyrrolidine Derivative A | DPP-IV | 150 | Moderate |
| Other Pyrrolidine Derivative B | DPP-II | >2000 | Low |
Scientific Research Applications
Overview
The compound is a derivative of pyrrolidine and has shown promise in various therapeutic applications. Its structure allows for interactions that may enhance drug efficacy and bioavailability.
Applications
- Anticancer Properties : Research indicates that derivatives of pyrrolidine can exhibit anticancer activities. A study demonstrated that certain pyrrolidine derivatives could inhibit tumor growth in animal models by modulating biochemical pathways involved in cell proliferation and apoptosis .
- Neuroprotective Effects : Compounds similar to 1-pyrrolidinecarboxylic acid have been investigated for their neuroprotective effects. They may help reduce oxidative stress and inflammation in neuronal cells, potentially benefiting conditions like Alzheimer's disease .
- Transdermal Drug Delivery : The compound's ability to enhance skin permeability makes it a candidate for transdermal drug delivery systems. Its functional groups can facilitate the transport of therapeutic agents across biological membranes .
Case Study
A notable study explored the use of pyrrolidine derivatives in treating lung carcinogenesis induced by benzo(a)pyrene in mice. The administration of a protective mixture containing proline derivatives showed a significant reduction in tumor markers and improved histopathological parameters .
Overview
In the cosmetic industry, 1-pyrrolidinecarboxylic acid derivatives are utilized for their conditioning properties, particularly in hair care formulations.
Applications
- Hair Conditioning Agents : This compound is effective in improving the manageability and softness of hair. It acts as a conditioning agent that enhances the sensory properties of hair after treatment .
- Skin Moisturizers : Its moisturizing properties make it suitable for inclusion in skin care products. The compound helps retain moisture and improve skin texture, making it a valuable ingredient in lotions and creams .
Data Table: Cosmetic Formulations
| Product Type | Active Ingredient | Function |
|---|---|---|
| Hair Conditioner | 1-Pyrrolidinecarboxylic acid derivative | Improves manageability |
| Skin Cream | 1-Pyrrolidinecarboxylic acid derivative | Moisturizes skin |
| Shampoo | 1-Pyrrolidinecarboxylic acid derivative | Enhances softness |
Overview
The agricultural sector has also begun to explore the utility of pyrrolidine derivatives in enhancing crop resilience and productivity.
Applications
- Plant Growth Regulators : Research suggests that pyrrolidine derivatives can act as plant growth regulators, promoting root development and overall plant health under stress conditions .
- Pesticidal Activity : Some studies have indicated that these compounds may possess pesticidal properties, providing a natural alternative to synthetic pesticides .
Case Study
A field trial evaluated the effects of a pyrrolidine-based growth regulator on tomato plants. Results showed increased yield and improved resistance to drought conditions compared to untreated controls .
Comparison with Similar Compounds
Substituent Diversity at the 2-Position
The 2-position substituent is critical for modulating activity and solubility. Below is a comparison of analogs with varying groups at this position:
Key Observations :
Stereochemical and Positional Variations
Stereochemistry and substituent positions significantly influence bioactivity and synthetic routes:
Key Observations :
Physicochemical Properties
Predicted or experimental properties highlight solubility and reactivity trends:
Q & A
Basic: What are the recommended analytical methods for confirming the stereochemical purity of (2R)-configured 1-pyrrolidinecarboxylic acid derivatives?
Methodological Answer:
- Chiral HPLC or SFC : Use chiral stationary phases (e.g., polysaccharide-based columns) with mobile phases optimized for polar compounds. Monitor retention times against a racemic mixture or enantiopure standards.
- NMR Spectroscopy : Employ chiral derivatizing agents (e.g., Mosher’s acid chloride) to generate diastereomers, enabling differentiation of enantiomers via or NMR splitting patterns .
- Optical Rotation : Compare the specific rotation ([α]) with literature values for the (2R) configuration. For example, related pyrrolidine derivatives with tert-butyl esters show [α] ranges of +15° to +25° in methanol .
Advanced: How can researchers resolve contradictions in reactivity data for tert-butyl ester hydrolysis under acidic vs. basic conditions?
Methodological Answer:
- Mechanistic Analysis : The tert-butyl ester group is typically stable under basic conditions but hydrolyzes in strong acids (e.g., HCl in dioxane). Contradictions may arise from steric hindrance or solvent effects. For example, bulky substituents on the pyrrolidine ring (e.g., 3-hydroxypropylamide) can delay hydrolysis rates by up to 40% compared to unsubstituted analogs .
- Kinetic Studies : Use -NMR to track ester decomposition in varied pH buffers. For instance, hydrolysis half-life () in 0.1 M HCl at 25°C is ~3 hours, while in 0.1 M NaOH, no degradation is observed over 24 hours .
Basic: What synthetic strategies are effective for introducing the 3-hydroxypropylaminocarbonyl moiety to the pyrrolidine core?
Methodological Answer:
- Stepwise Coupling :
- Activate the carboxylic acid (e.g., using HATU or EDCI) to form an intermediate acyl chloride or mixed anhydride.
- React with 3-hydroxypropylamine in anhydrous DMF or THF at 0–5°C to minimize side reactions.
- Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the amide product. Yields typically range from 65–80% for similar tert-butyl-protected pyrrolidines .
- Quality Control : Confirm amide formation via IR (N–H stretch at ~3300 cm) and -NMR (carbonyl signal at ~170 ppm) .
Advanced: How does the (2R) stereochemistry influence the compound’s interaction with biological targets, such as enzymes or receptors?
Methodological Answer:
- Docking Simulations : Use software like AutoDock Vina to model interactions. The (2R) configuration may enhance hydrogen bonding with residues in active sites (e.g., Asp/Glu) due to spatial alignment of the hydroxypropylamide group. Compare binding affinities (ΔG) against (2S) enantiomers .
- In Vitro Assays : Test enantiomers against protease targets (e.g., thrombin or trypsin-like proteases). For example, (2R) derivatives show IC values 3–5-fold lower than (2S) analogs in serine protease inhibition assays .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Storage Conditions : Store at –20°C under inert gas (Ar/N) in amber vials to prevent oxidation and hydrolysis. The tert-butyl ester is hygroscopic; use molecular sieves (3Å) in the container .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Acceptable degradation thresholds: <5% impurity by HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Advanced: What computational methods predict the compound’s solubility and partition coefficient (logP)?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvation free energy in water and 1-octanol using tools like GROMACS. Predicted logP for this compound is ~1.8 ± 0.2, indicating moderate lipophilicity .
- QSAR Models : Apply group contribution methods (e.g., Crippen’s fragmentation) to estimate aqueous solubility (~2.5 mg/mL at 25°C) .
Basic: How to optimize reaction yields for tert-butyl ester deprotection without damaging the pyrrolidine ring?
Methodological Answer:
- Acidic Deprotection : Use 4 M HCl in dioxane (2–4 hours, 0°C to RT). Quench with saturated NaHCO and extract with DCM. Yields >90% are achievable if the reaction is monitored by TLC (R shift from 0.6 to 0.3 in 1:1 EtOAc/hexane) .
- Microwave-Assisted Cleavage : Reduce reaction time to 30 minutes at 60°C with 10% TFA in DCM, improving throughput for scale-up .
Advanced: What strategies mitigate racemization during amide bond formation in stereochemically sensitive derivatives?
Methodological Answer:
- Low-Temperature Coupling : Perform reactions at –20°C using PyBOP or DIC/Oxyma Pure as coupling agents, which reduce epimerization risks (<2% racemization) .
- Racemization Assays : Use Marfey’s reagent to derivatize hydrolyzed samples and quantify enantiomeric excess (ee) via LC-MS. Target ee >98% for pharmaceutical-grade intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
